4,7-Dibromo-3H-phenothiazin-3-one
Description
4,7-Dibromo-3H-phenothiazin-3-one is a halogenated derivative of the phenothiazinone heterocyclic system. Phenothiazinones are sulfur- and nitrogen-containing tricyclic compounds with applications in pharmaceuticals, dyes, and materials science.
Properties
CAS No. |
62721-42-0 |
|---|---|
Molecular Formula |
C12H5Br2NOS |
Molecular Weight |
371.05 g/mol |
IUPAC Name |
4,7-dibromophenothiazin-3-one |
InChI |
InChI=1S/C12H5Br2NOS/c13-6-1-2-7-10(5-6)17-12-8(15-7)3-4-9(16)11(12)14/h1-5H |
InChI Key |
CNJAOEAUFPLGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=C(C(=O)C=CC3=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one
This compound (CAS 62721-46-4) shares the phenothiazinone core but differs in halogenation: bromines at positions 1 and 9, and chlorines at 2 and 7. Key comparisons include:
- Substituent Effects : Bromine’s larger atomic radius and polarizability compared to chlorine increase steric hindrance and alter electron distribution. The 4,7-dibromo derivative may exhibit distinct reactivity in substitution or coupling reactions due to reduced steric crowding compared to the 1,9-dibromo analog.
- Molecular Weight: The dichloro-dibromo derivative has a molar mass of 439.94 g/mol (C₁₂H₃Br₂Cl₂NOS), whereas the target compound (4,7-dibromo) would have a lower mass (estimated ~366 g/mol for C₁₂H₅Br₂NOS), affecting solubility and diffusion kinetics.
- Applications : Chlorine substituents in the 1,9-dibromo analog may enhance stability in biological environments, while bromine-rich derivatives are often prioritized in photodynamic therapy or catalysis.
4,5-Dibromo-2-phenylpyridazin-3(2H)-one
This pyridazinone derivative (CAS 14305-08-9) features a different heterocyclic core (two adjacent nitrogen atoms) and substituents (bromines at 4,5; phenyl at 2). Key distinctions:
- Core Structure: Pyridazinones lack the sulfur atom present in phenothiazinones, reducing π-conjugation and altering redox properties.
- Reactivity: The electron-deficient pyridazinone ring may favor nucleophilic attacks at the 4,5-bromo positions, whereas phenothiazinones are more likely to engage in electrophilic aromatic substitutions.
- Functional Potential: Pyridazinones are common in agrochemicals and kinase inhibitors, while phenothiazinones are explored for antipsychotic or antimicrobial activity.
Data Table: Comparative Analysis
Research Implications and Limitations
- Synthetic Challenges: Bromination regioselectivity in phenothiazinones requires precise control, as seen in microwave-assisted syntheses of related heterocycles .
- Biological Relevance : Chlorinated analogs may offer metabolic stability, while brominated derivatives could improve photodynamic activity.
- Data Gaps: Direct experimental data on this compound are sparse; comparisons rely on structural extrapolation. Further studies on its spectroscopic, thermodynamic, and biological profiles are warranted.
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